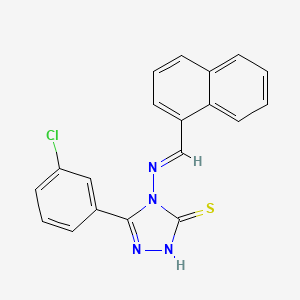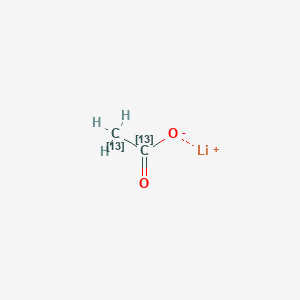
Lithium acetate-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium acetate-13C2: is a compound where the carbon atoms in the acetate group are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium acetate-13C2 can be synthesized by reacting lithium hydroxide with acetic acid-13C2. The reaction typically occurs in an aqueous solution and is followed by evaporation to obtain the solid this compound. The reaction can be represented as:
LiOH+CH3COOH-13C2→CH3COOLi-13C2+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The use of isotopically labeled acetic acid is crucial in this process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Lithium acetate-13C2 can undergo oxidation reactions, where the acetate group is converted to carbon dioxide and water.
Reduction: It can be reduced to form lithium and acetic acid-13C2.
Substitution: The acetate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Lithium and acetic acid-13C2.
Substitution: Depending on the substituent, various organic compounds can be formed.
Applications De Recherche Scientifique
Chemistry: Lithium acetate-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of carbon atoms in complex reactions.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation of acetate into biological molecules. It helps in understanding metabolic pathways and enzyme activities.
Medicine: In medical research, this compound is used in studies related to drug metabolism and pharmacokinetics. It helps in understanding how drugs are processed in the body and their metabolic fate.
Industry: this compound is used in the production of specialized chemicals and materials where isotopic labeling is required. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium acetate-13C2 involves its incorporation into various chemical and biological processes due to its isotopic labeling. The carbon-13 atoms in the acetate group allow for detailed tracking and analysis of the compound’s behavior in different environments. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions.
Comparaison Avec Des Composés Similaires
- Sodium acetate-13C2
- Potassium acetate-13C2
- Calcium acetate-13C2
Comparison: Lithium acetate-13C2 is unique due to the presence of lithium, which imparts specific chemical properties such as higher reactivity and solubility compared to sodium, potassium, and calcium acetates. The isotopic labeling with carbon-13 makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique isotopic properties make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its detailed mechanism of action provide valuable insights into complex processes, making it a crucial component in modern scientific studies.
Propriétés
Formule moléculaire |
C2H3LiO2 |
|---|---|
Poids moléculaire |
68.0 g/mol |
Nom IUPAC |
lithium;acetate |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; |
Clé InChI |
XIXADJRWDQXREU-AWQJXPNKSA-M |
SMILES isomérique |
[Li+].[13CH3][13C](=O)[O-] |
SMILES canonique |
[Li+].CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



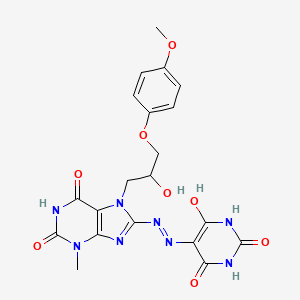

![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)
![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
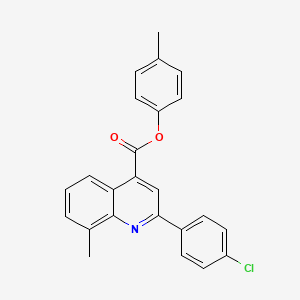
![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
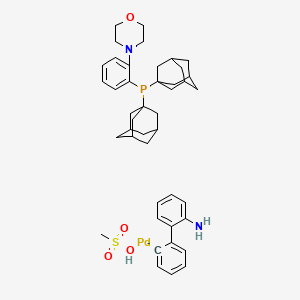
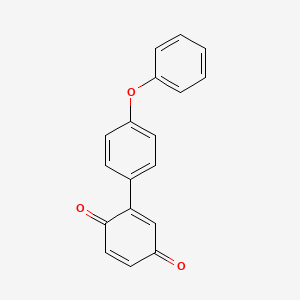
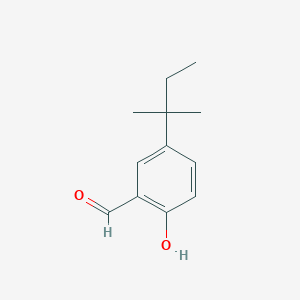
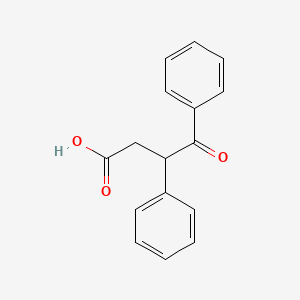
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
